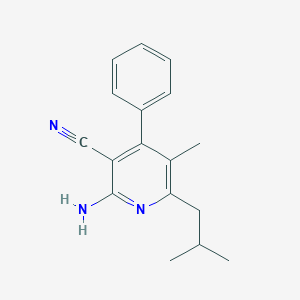![molecular formula C18H16ClNO3S2 B446826 METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B446826.png)
METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a benzothiophene and thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Moiety: Starting with a chlorinated benzothiophene derivative, the compound is synthesized through a series of halogenation and cyclization reactions.
Coupling with Thiophene Derivative: The benzothiophene intermediate is then coupled with a thiophene derivative under conditions that promote the formation of the desired ester linkage.
Final Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene and benzothiophene rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the benzothiophene and thiophene rings makes it a candidate for bioactive molecule development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or as additives in polymer production to enhance material properties.
Mecanismo De Acción
The mechanism of action of METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The benzothiophene and thiophene rings can interact with aromatic residues in proteins, while the ester and carbonyl groups can form hydrogen bonds, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate: Similar structure but lacks the ethyl group.
Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate: Similar structure but has an ethyl ester instead of a methyl ester.
Uniqueness
The presence of both benzothiophene and thiophene rings in METHYL 2-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE makes it unique. This dual-ring system can provide enhanced stability and specific binding properties, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C18H16ClNO3S2 |
|---|---|
Peso molecular |
393.9g/mol |
Nombre IUPAC |
methyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H16ClNO3S2/c1-4-10-9(2)24-17(13(10)18(22)23-3)20-16(21)15-14(19)11-7-5-6-8-12(11)25-15/h5-8H,4H2,1-3H3,(H,20,21) |
Clave InChI |
OZLGOKCMWATOFU-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
SMILES canónico |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(1-bromo-2-phenylvinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446743.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446744.png)
![11-(4-bromophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446745.png)
![11-(2-{2-nitrophenyl}vinyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446747.png)
![1-(1,3-benzothiazol-2-yl)-3-phenyl-4-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}-1H-pyrazol-5-ol](/img/structure/B446749.png)
![N-(3,3'-dimethoxy-4'-{[(4-methylphenyl)sulfonyl]amino}[1,1'-biphenyl]-4-yl)-4-methylbenzenesulfonamide](/img/structure/B446750.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{[(1-phenylethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B446752.png)
![2-(1,3-benzothiazol-2-yl)-4-[(benzylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446753.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B446756.png)
![5-Benzyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B446757.png)
![11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446759.png)
![11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446760.png)


